

Molecular Profile and Pharmacological Data

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Compound Focus: Fadrozole

CAS No.: 102676-47-1

Cat. No.: S005222

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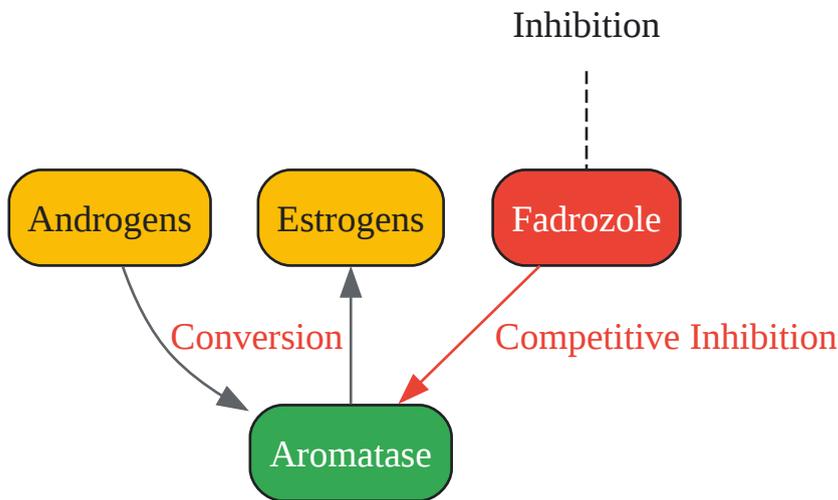
The table below summarizes the core technical and clinical data for **Fadrozole**:

Attribute	Detail
INN & Brand Name	Fadrozole (INN); Afema (Brand) [1] [2]
Chemical Name	4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzotrile [1] [3]
Molecular Formula / Mass	C ₁₄ H ₁₃ N ₃ / 223.279 g·mol ⁻¹ [1]
Drug Class	Aromatase Inhibitor; Antiestrogen [1]
Mechanism of Action	Selective, reversible (Type II), nonsteroidal aromatase inhibitor. Binds to the cytochrome P450 heme moiety of the aromatase enzyme [1] [4].
Primary Indication	Treatment of breast cancer in postmenopausal women (approved in Japan since 1995) [5] [2].
Administration	Oral [1]

| **Clinical Potency (Dosage)** | 1 mg once daily: 82.4% aromatase inhibition 2 mg twice daily: 92.6% aromatase inhibition [1] || **Key Feature** | Potent competitive inhibitor with sustained (irreversible) activity in cell culture, not reversed after removal [4]. |

Mechanism of Action and Experimental Insights

Fadrozole is a potent, competitive inhibitor that binds tightly to aromatase at a site distinct from the steroid binding site, interfering with electron transfer via the cytochrome P450 heme group [4] [6].



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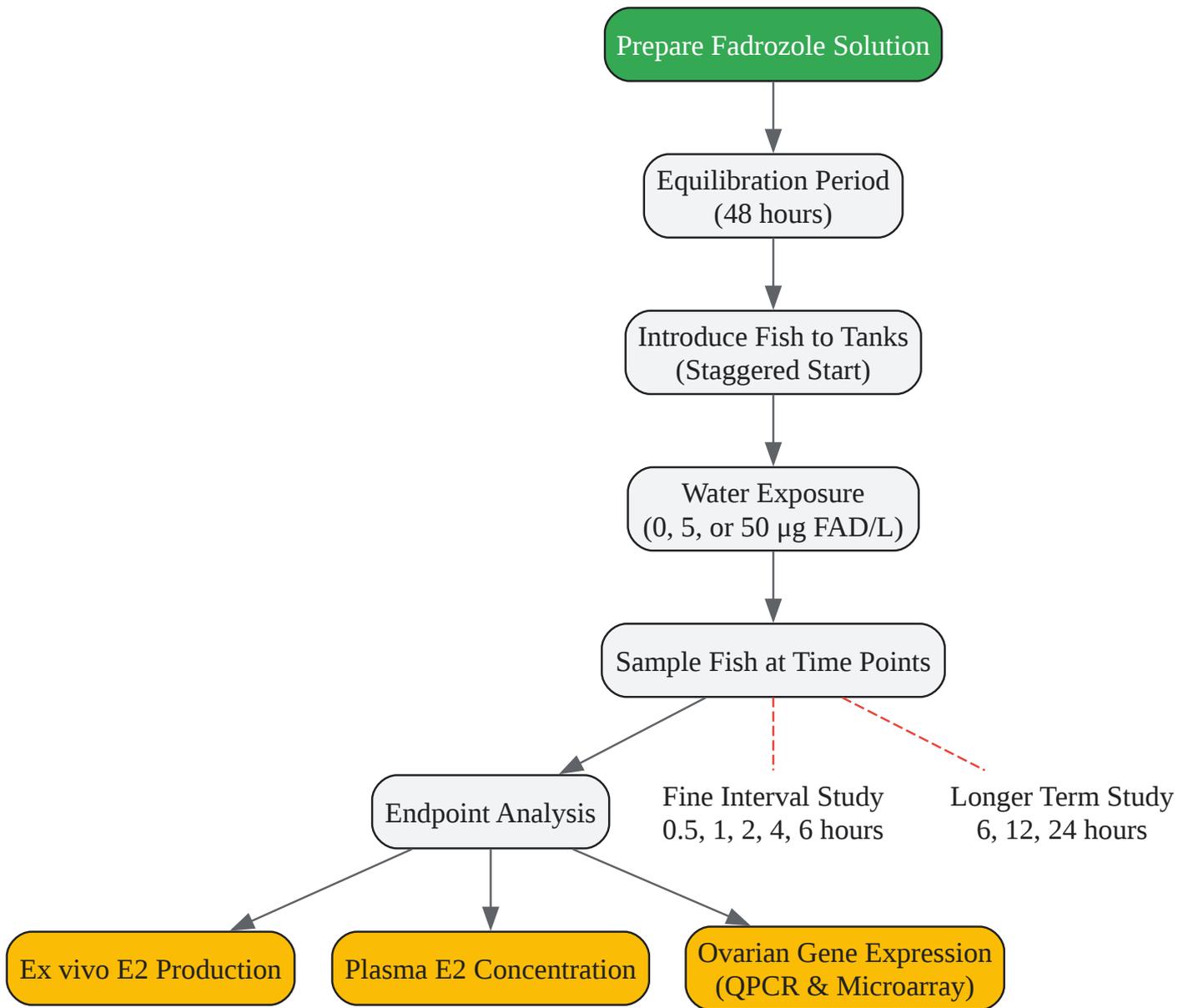
Diagram of **Fadrozole's** competitive inhibition of the aromatase enzyme.

Experimental Evidence from JEG-3 Cell Culture

A study in JEG-3 human choriocarcinoma cell culture demonstrated **Fadrozole's** sustained inhibition. Unlike aminoglutethimide, **Fadrozole's** suppression of aromatase activity was **not reversed** after the inhibitor was removed from the culture, without affecting aromatase mRNA synthesis [4].

Detailed Experimental Protocol

The following methodology details an *in vivo* time-course experiment conducted on female fathead minnows to characterize rapid effects of **Fadrozole** [7] [6].



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Workflow for the in vivo time-course experiment in fathead minnows.

Key Findings from the Fathead Minnow Study

- **Rapid Biochemical Response:** Ex vivo E2 production was significantly reduced after **2 hours** of exposure to 50 µg FAD/L [7].

- **Early Molecular Compensation:** Ovarian expression of genes involved in steroidogenesis (e.g., *cyp19a1a*, *star*) increased within the first **24 hours**, indicating a rapid compensatory response to the inhibition [7].
- **Specificity of Inhibition:** Ex vivo testosterone (T) production remained unchanged, confirming **Fadrozole**'s specific action on the aromatase enzyme rather than earlier steps in the steroidogenic pathway [7].

Secondary Pharmacological Activity

Research revealed that **Fadrozole**'s dextro-enantiomer, **FAD286**, is a potent inhibitor of **aldosterone synthase (CYP11B2)** [8]. This activity is leveraged in preclinical and clinical research to explore new treatments for conditions like primary aldosteronism.

Key Considerations for Researchers

- **Research Utility:** **Fadrozole** is a well-characterized model aromatase inhibitor for studying estrogen-dependent processes and HPG axis feedback mechanisms *in vivo* and *in vitro* [7] [6].
- **Beyond Oncology:** Its inhibitory activity on aldosterone synthase opens avenues for cardiovascular and endocrine research beyond its original oncological application [8].
- **Comparative Perspective:** As a second-generation AI, **Fadrozole** is more potent and selective than first-generation AIs like aminoglutethimide, though third-generation AIs (anastrozole, letrozole) now show greater clinical potency [1] [9].

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